2-(Difluoromethoxy)-1,4-difluorobenzene
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWGAPYKFCCAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Difluoromethoxy)-1,4-difluorobenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine atoms into organic compounds can significantly alter their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by:
- Molecular Formula : C₆H₄F₄O
- Molecular Weight : 182.09 g/mol
- LogP : A measure of lipophilicity; the logP value is crucial for predicting the compound's behavior in biological systems.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets through:
- Hydrophobic Interactions : The difluoromethoxy group enhances hydrophobic interactions with lipid membranes.
- Electrophilic Character : The presence of fluorine atoms can increase the electrophilicity of the compound, allowing it to participate in nucleophilic substitutions and other chemical reactions that may lead to biological effects.
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar structures exhibit a range of biological activities:
Antimicrobial Activity
Fluorinated compounds have been shown to possess significant antimicrobial properties. For instance, studies suggest that difluoromethylated compounds can inhibit the growth of various bacterial strains by disrupting their cell membrane integrity or interfering with metabolic pathways .
Anticancer Properties
Preliminary studies have indicated that fluorinated aromatic compounds can exhibit cytotoxic effects against cancer cell lines. For example, modifications in the structure of related compounds have demonstrated enhanced antiproliferative activity against colon cancer cells . The mechanism often involves the induction of apoptosis through various signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of difluoromethylated compounds against Pseudomonas putida, revealing significant defluorination capabilities and potential for biodegradation .
- Anticancer Activity : In a series of experiments with TASIN analogs, modifications including difluoromethoxy groups led to increased potency against colon cancer cell lines compared to non-fluorinated counterparts .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
2-(Difluoromethoxy)-1,4-difluorobenzene features a benzene ring substituted with difluoromethoxy and difluoro groups. The presence of these electronegative fluorine atoms enhances the compound's reactivity and biological activity. Its molecular formula is CHFO, with a molecular weight of approximately 202.13 g/mol.
Scientific Research Applications
1. Organic Synthesis
- Building Block for Complex Molecules : this compound is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to more complex architectures used in pharmaceuticals and agrochemicals.
2. Biological Activity
- Anticancer Research : The compound has shown promising results in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle disruption.
3. Antimicrobial Properties
- Potential Antimicrobial Agent : Preliminary research indicates that derivatives of this compound exhibit antimicrobial activity against several bacterial strains, suggesting its use in developing new antibiotics.
Anticancer Activity
A study demonstrated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Apoptosis induction |
| U-937 (Leukemia) | 1.54 | Cell cycle arrest |
| A549 (Lung) | 2.78 | Enzyme inhibition |
The results indicate that this compound could serve as a lead candidate for further drug development targeting cancer therapies.
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of this compound against common pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| E. coli | 32 µg/mL | Significant growth inhibition |
| S. aureus | 16 µg/mL | Effective against resistant strains |
These findings suggest its potential use as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogs
Structural Analogs: Substituent Variations
1,4-Difluorobenzene (C₆H₄F₂)
- Structure : Fluorine atoms at positions 1 and 3.
- Lower molecular weight and polarity compared to 2-(difluoromethoxy)-1,4-difluorobenzene.
- Applications : Used as a surrogate in analytical chemistry for volatile organic compound (VOC) analysis due to its stability and detectability .
1,5-Dibromo-2,4-difluorobenzene (C₆H₂Br₂F₂)
- Structure : Bromine at positions 1 and 5; fluorine at 2 and 4.
- Properties : Bromine’s electron-withdrawing nature and steric bulk make it reactive in cross-coupling reactions.
- Applications : Key intermediate in synthesizing organic light-emitting diodes (OLEDs) and liquid crystals .
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene (C₁₄H₉ClF₂O₂S)
- Structure : Features a sulfonyl (-SO₂) and vinyl group attached to the benzene ring.
- Properties : Sulfonyl group increases stability but reduces reactivity compared to difluoromethoxy.
- Applications: Potential use in polymer chemistry and as a building block for sulfone-containing pharmaceuticals .
Functional Analogs: Role of Difluoromethoxy Group
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
- Structure : Benzimidazole core with difluoromethoxy and mercapto (-SH) groups.
- Properties : The difluoromethoxy group enhances metabolic stability in proton pump inhibitors like pantoprazole.
- Applications : Critical intermediate in antiulcer drug synthesis .
Cerebrocram Analog (Dihydropyridine Derivative)
Heterocyclic Analogs: Pyridine Derivatives
4-Chloro-2-(difluoromethoxy)pyridine (C₆H₄ClF₂NO)
Data Table: Key Compounds Compared
Preparation Methods
Difluoromethylation of Phenols
One common method is the difluoromethylation of phenols derived from 1,4-difluorobenzene. This involves reacting the phenol with difluorocarbene or difluoromethylating agents under basic conditions.
-
- Difluorocarbene sources such as chlorodifluoromethane derivatives or reagents generating difluorocarbene in situ.
- Bases like potassium carbonate or sodium hydride to deprotonate the phenol.
- Solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
- Temperature control typically ranging from ambient to reflux conditions depending on the reagent stability.
-
- The phenolate ion attacks the difluorocarbene intermediate, forming the difluoromethoxy substituent on the aromatic ring.
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- Continuous flow reactors are often employed for scale-up to ensure consistent difluorocarbene generation and reaction control.
- Metal catalysts such as palladium or copper complexes may be used to enhance yield and selectivity.
This approach is supported by industrial patent literature describing the difluoromethylation of aromatic phenols to yield difluoromethoxy-substituted benzenes with high efficiency.
Halogenation Followed by Nucleophilic Substitution
Another route involves halogenation of difluorobenzene derivatives followed by nucleophilic substitution with difluoromethoxy sources.
Step 1: Bromination
- Starting from 1,4-difluorobenzene or a related intermediate, bromination occurs at the ortho or para position relative to fluorine substituents.
- Brominating agents include bromine (Br₂) or N-bromosuccinimide (NBS).
- Catalysts such as ferric chloride (FeCl₃) are used to promote electrophilic aromatic substitution.
- Temperature control between 0°C and 25°C is critical to minimize side reactions.
Step 2: Introduction of Difluoromethoxy Group
- The brominated intermediate undergoes nucleophilic substitution with difluoromethylating agents like chlorodifluoromethoxy anions (ClCF₂O⁻).
- This SN2-type reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Anhydrous and inert atmosphere conditions (N₂ or Ar) are maintained to prevent hydrolysis.
- Catalysts such as copper(I) iodide (CuI) may be used to facilitate Ullmann-type coupling reactions.
-
- The product is purified by distillation, extraction, or chromatography to achieve high purity.
This method is described in synthetic protocols for related difluoromethoxy-substituted bromobenzenes and optimized for yield and selectivity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | -78°C to 25°C | Lower temperatures reduce side reactions during halogenation and nucleophilic substitution |
| Solvent | DMF, THF, DMSO | Polar aprotic solvents facilitate nucleophilic substitution |
| Atmosphere | Nitrogen or Argon inert gas | Prevents moisture and oxidation-sensitive side reactions |
| Catalysts | FeCl₃ (halogenation), CuI or Pd complexes (coupling) | Catalysts improve reaction rate and selectivity |
| Reaction Time | Several hours to overnight | Depends on scale and reagent reactivity |
| Workup | Extraction, washing with brine, acid/base treatment | Removes impurities and byproducts |
Research Findings and Mechanistic Insights
Difluorocarbene Generation: Difluorocarbene intermediates can be generated from reagents such as chlorodifluoromethane derivatives or trifluoromethyl-containing precursors under thermal or base-promoted conditions. These intermediates are highly reactive and add to phenolic oxygen to form difluoromethoxy groups.
Halogen-Metal Exchange: For halogenated intermediates, strong bases such as butyllithium can perform halogen-metal exchange, enabling subsequent carboxylation or formylation steps. This is relevant for preparing related difluorobenzene derivatives, indicating the versatility of organometallic intermediates in fluorinated aromatic synthesis.
Catalytic Systems: Palladium and copper catalysts have been demonstrated to facilitate cross-coupling and substitution reactions involving fluorinated aromatics, improving yields and enabling milder reaction conditions.
Summary Table of Preparation Methods
| Method | Key Reagents/Intermediates | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Difluoromethylation of Phenols | Phenol, difluorocarbene source, base | Nucleophilic substitution | Direct introduction of -OCHF₂; scalable | Requires careful carbene generation control |
| Halogenation + Nucleophilic Substitution | Difluorobenzene, Br₂ or NBS, ClCF₂O⁻, catalysts | Electrophilic substitution + SN2 | High regioselectivity; catalyst-enhanced | Multi-step; sensitive to moisture |
| Organometallic Halogen-Metal Exchange (for related intermediates) | Bromodifluorobenzene, butyllithium, CO₂ or DMF | Metalation + Carboxylation/Formylation | Versatile intermediate formation | Requires low temperature and inert atmosphere |
Q & A
Basic Research Question
Methodological Answer:
The synthesis of this compound typically involves halogenation and nucleophilic substitution reactions. A common route starts with 1,4-difluorobenzene, where the difluoromethoxy group is introduced via reaction with difluoromethyl ether under controlled conditions (e.g., 80–120°C, inert atmosphere) . Catalysts like potassium carbonate or phase-transfer agents may enhance yield.
Critical Analytical Techniques:
- Nuclear Magnetic Resonance (NMR): NMR is essential for verifying fluorine substitution patterns. Chemical shifts between -110 to -130 ppm confirm difluoromethoxy groups .
- Infrared Spectroscopy (IR): Stretching frequencies near 1150–1250 cm indicate C–F and C–O bonds .
- Mass Spectrometry (MS): High-resolution MS ensures molecular ion consistency with the formula (MW: 196.1 g/mol) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Halogenation | , , 80°C | 65–70 | >95% | |
| Nucleophilic Substitution | , DMF, 100°C | 75–80 | >98% |
How does the presence of difluoromethoxy and fluorine substituents influence the physicochemical properties of this compound compared to non-fluorinated analogs?
Basic Research Question
Methodological Answer:
The electronegativity of fluorine and the steric bulk of the difluoromethoxy group significantly alter properties:
- Boiling Point: Fluorination reduces polarizability, lowering boiling points compared to hydroxyl/methoxy analogs (e.g., 140°C vs. 180°C for methoxy derivatives) .
- Solubility: Enhanced lipophilicity due to fluorine increases solubility in organic solvents (logP ~2.5) .
- Crystal Packing: C–H···F interactions (bond lengths: 2.3–2.6 Å) create flexible lattices, increasing entropy-driven stability .
Q. Table 2: Physicochemical Comparison
| Compound | Boiling Point (°C) | logP | C–H···F Bond Length (Å) |
|---|---|---|---|
| 1,4-Difluorobenzene | 92 | 2.1 | N/A |
| This compound | 140 | 2.5 | 2.4–2.6 |
| Methoxybenzene | 180 | 1.9 | N/A |
What challenges arise in characterizing the crystal structure of this compound, and how can entropy effects associated with C–H···F interactions be quantified?
Advanced Research Question
Methodological Answer:
Crystallographic challenges include:
- Disorder in Fluorine Positions: Fluorine atoms may adopt multiple orientations, requiring high-resolution X-ray diffraction (0.8 Å) or neutron scattering to resolve .
- Entropy Calculations: Inelastic neutron scattering (INS) spectra (e.g., Figure S11 in ) quantify vibrational entropy. Computational models (DFT) can simulate lattice dynamics and compare with experimental INS data to derive entropy contributions () .
Recommended Workflow:
Collect single-crystal X-ray data at low temperature (100 K) to minimize thermal motion.
Complement with INS to capture low-energy vibrational modes.
Use software like Mercury or VASP for entropy modeling .
How can computational chemistry methods predict the reactivity and regioselectivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Advanced Research Question
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites. For example, the para position to fluorine often shows higher reactivity () due to electron withdrawal .
- Molecular Orbital (MO) Analysis: LUMO maps reveal accessible orbitals for nucleophilic attack. The difluoromethoxy group directs substitution to the meta position via steric and electronic effects .
- Kinetic Simulations: Use software like Gaussian or ORCA to model transition states and activation energies () .
Case Study:
In a coupling reaction with phenylboronic acid, DFT predicted meta selectivity (85% yield), validated experimentally via NMR .
What contradictory findings exist regarding the reactivity of fluorinated benzene derivatives, and how can these discrepancies be resolved through experimental design?
Advanced Research Question
Methodological Answer:
Contradictions often arise in:
- Substitution vs. Elimination: Some studies report NAS dominance, while others observe side reactions (e.g., dehydrofluorination). Controlled experiments with isotopic labeling (/) can track pathways .
- Solvent Effects: Polar aprotic solvents (DMF) favor substitution, while protic solvents (EtOH) promote elimination. Systematic solvent screening (e.g., using Hansen parameters) clarifies trends .
Resolution Strategy:
Conduct kinetic isotope effect (KIE) studies to distinguish mechanisms.
Use high-throughput screening to map solvent/reagent impacts.
Validate with in-situ IR or Raman spectroscopy to monitor intermediate species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
